molecular formula C21H36O2 B13951333 1,4-Benzenediol, 2-pentadecyl-

1,4-Benzenediol, 2-pentadecyl-

Cat. No.: B13951333
M. Wt: 320.5 g/mol
InChI Key: IFTCIJGLDWOLSB-UHFFFAOYSA-N
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Description

1,4-Benzenediol, 2-pentadecyl- is an organic compound belonging to the class of dihydroxybenzenes, specifically a derivative of hydroquinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediol, 2-pentadecyl- can be achieved through various methods. One common approach involves the alkylation of hydroquinone (1,4-benzenediol) using pentadecyl halides under basic conditions. This reaction typically employs potassium carbonate as a base and a suitable solvent such as ethanol or water .

Industrial Production Methods

Industrial production of 1,4-Benzenediol, 2-pentadecyl- often utilizes a green, lithium salt-free synthesis method. This method involves the use of hydroalcoholic media (water/ethanol) and potassium carbonate as a base, optimizing reaction time and solvent effects to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, 2-pentadecyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The alkyl chain can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted hydroquinone derivatives.

Scientific Research Applications

1,4-Benzenediol, 2-pentadecyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, 2-pentadecyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzenediol (Catechol)
  • 1,3-Benzenediol (Resorcinol)
  • 1,4-Benzenediol (Hydroquinone)

Uniqueness

This structural feature differentiates it from other dihydroxybenzenes, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

2-pentadecylbenzene-1,4-diol

InChI

InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-20(22)16-17-21(19)23/h16-18,22-23H,2-15H2,1H3

InChI Key

IFTCIJGLDWOLSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O

Origin of Product

United States

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